molecular formula C9H10FNO4S B2596957 3-(Dimethylsulfamoyl)-4-fluorobenzoic acid CAS No. 381229-72-7

3-(Dimethylsulfamoyl)-4-fluorobenzoic acid

Cat. No.: B2596957
CAS No.: 381229-72-7
M. Wt: 247.24
InChI Key: SFRDRLYPUDGRAQ-UHFFFAOYSA-N
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Description

3-(Dimethylsulfamoyl)-4-fluorobenzoic acid is an organic compound that features a benzoic acid core substituted with a dimethylsulfamoyl group and a fluorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dimethylsulfamoyl)-4-fluorobenzoic acid typically involves the introduction of the dimethylsulfamoyl group and the fluorine atom onto a benzoic acid derivative. One common method involves the sulfonation of 4-fluorobenzoic acid with dimethylsulfamoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(Dimethylsulfamoyl)-4-fluorobenzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.

    Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols can replace the fluorine atom in the presence of a catalyst.

    Oxidation: Strong oxidizing agents like potassium permanganate can be used, although care must be taken to avoid over-oxidation.

    Coupling: Palladium catalysts are commonly used in coupling reactions, with bases like potassium carbonate to facilitate the process.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield a corresponding amide derivative, while coupling reactions would produce biaryl compounds.

Scientific Research Applications

3-(Dimethylsulfamoyl)-4-fluorobenzoic acid has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structural properties make it useful in the development of new materials with specific electronic or optical characteristics.

    Biological Studies: It can be used as a probe or marker in biological assays to study enzyme activity or protein interactions.

    Industrial Applications: The compound is also used in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 3-(Dimethylsulfamoyl)-4-fluorobenzoic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The dimethylsulfamoyl group can enhance the compound’s binding affinity and specificity for its molecular targets, while the fluorine atom can influence its metabolic stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    4-Fluorobenzoic Acid: Lacks the dimethylsulfamoyl group, making it less versatile in certain applications.

    3-(Methylsulfamoyl)-4-fluorobenzoic Acid: Similar but with only one methyl group, potentially affecting its reactivity and binding properties.

    3-(Dimethylsulfamoyl)benzoic Acid: Lacks the fluorine atom, which can influence its chemical behavior and applications.

Uniqueness

3-(Dimethylsulfamoyl)-4-fluorobenzoic acid is unique due to the presence of both the dimethylsulfamoyl group and the fluorine atom. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in medicinal chemistry and materials science.

Properties

IUPAC Name

3-(dimethylsulfamoyl)-4-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO4S/c1-11(2)16(14,15)8-5-6(9(12)13)3-4-7(8)10/h3-5H,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFRDRLYPUDGRAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=C(C=CC(=C1)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

381229-72-7
Record name 3-(dimethylsulfamoyl)-4-fluorobenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

4-fluoro-5-piperidinosulfonylbenzoic acid; 4-chloro-5-(3,5-dimethylpiperidinosulfonyl)benzoic acid; 4-chloro-5-morpholinosulfonylbenzoic acid; 4-chloro-5-(3-methylpiperidinosulfonyl)benzoic acid; 4-bromo-5-hexamethyleneiminosulfonylbenzoic acid; 4-bromo-5-(4-chlorobenzylaminosulfonyl)benzoic acid; 4-methyl-5-(4,4-dimethylpiperidinosulfonyl)benzoic acid; 4-methyl-5-(3,5-dibromophenylaminosulfonyl)-benzoic acid; 4-methyl-5-(3-phenylpropylaminosulfonyl)benzoic acid; 4-methoxy-5-(2,4-dimethylpiperidinosulfonyl)benzoic acid; 4-methoxy-5-(4-biphenylethylaminosulfonyl)benzoic acid; 4-methoxy-5-(2-p-bromophenethylaminosulfonyl)-benzoic acid; and 4-methoxy-5-di-i-propylaminosulfonylbenzoic acid.
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4-methoxy-5-(2,4-dimethylpiperidinosulfonyl)benzoic acid
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4-methoxy-5-(4-biphenylethylaminosulfonyl)benzoic acid
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4-methoxy-5-(2-p-bromophenethylaminosulfonyl)-benzoic acid
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4-methoxy-5-di-i-propylaminosulfonylbenzoic acid
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4-chloro-5-(3,5-dimethylpiperidinosulfonyl)benzoic acid
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4-bromo-5-hexamethyleneiminosulfonylbenzoic acid
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4-bromo-5-(4-chlorobenzylaminosulfonyl)benzoic acid
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4-methyl-5-(3,5-dibromophenylaminosulfonyl)-benzoic acid
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4-methyl-5-(3-phenylpropylaminosulfonyl)benzoic acid
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